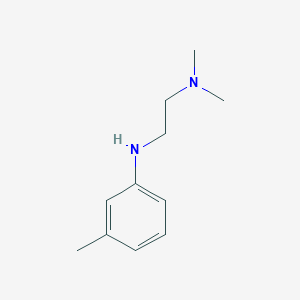![molecular formula C6H6N4OS B12121173 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one CAS No. 91184-06-4](/img/structure/B12121173.png)
7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Metil-3-sulfanyl[1,2,4]triazolo[4,3-a]pirimidin-5(8h)-ona es un compuesto heterocíclico que pertenece a la clase de las triazolopirimidinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Metil-3-sulfanyl[1,2,4]triazolo[4,3-a]pirimidin-5(8h)-ona generalmente implica la ciclación de precursores apropiados bajo condiciones específicas. Un método común involucra la ciclación oxidativa de N-(2-piridil)amidinas utilizando oxidantes como hipoclorito de sodio, tetraacetato de plomo o dióxido de manganeso . Otro enfoque es la oxidación catalítica de N-(2-piridil)guanidinas utilizando un sistema de bromuro de cobre/1,10-fenantrolina .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. Los principios generales de la síntesis heterocíclica, como el uso de reactivos y condiciones escalables y rentables, se aplicarían.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Metil-3-sulfanyl[1,2,4]triazolo[4,3-a]pirimidin-5(8h)-ona puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para modificar los anillos triazolo o pirimidina.
Sustitución: Los grupos metilo y sulfanyl se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfanyl puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales.
Aplicaciones Científicas De Investigación
7-Metil-3-sulfanyl[1,2,4]triazolo[4,3-a]pirimidin-5(8h)-ona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 7-Metil-3-sulfanyl[1,2,4]triazolo[4,3-a]pirimidin-5(8h)-ona involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o modular la actividad del receptor uniéndose a sus sitios activos. Las vías y los objetivos exactos dependen del contexto biológico específico y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
7-Hidroxi-5-metil-[1,2,4]triazolo[1,5-a]pirimidina: Otro derivado de triazolopirimidina con características estructurales similares.
Pirazolo[3,4-d]pirimidina: Conocida por sus actividades biológicas, incluida la inhibición de CDK2.
Singularidad
7-Metil-3-sulfanyl[1,2,4]triazolo[4,3-a]pirimidin-5(8h)-ona es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su grupo sulfanyl, en particular, ofrece una reactividad única en comparación con otros derivados de triazolopirimidina.
Propiedades
Número CAS |
91184-06-4 |
|---|---|
Fórmula molecular |
C6H6N4OS |
Peso molecular |
182.21 g/mol |
Nombre IUPAC |
7-methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-9-6(10)12/h2H,1H3,(H,7,8)(H,9,12) |
Clave InChI |
HGJLLONXGPLCEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C(=N1)NNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)
![(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione](/img/structure/B12121124.png)




![Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-](/img/structure/B12121154.png)
![ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12121156.png)

